molecular formula C20H23N5O2 B2814101 methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl-1H-1,2,3-triazole-4-carboxylate CAS No. 866040-42-8

methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2814101
CAS RN: 866040-42-8
M. Wt: 365.437
InChI Key: RCNSCMXKNDEDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Applications

Triazole compounds have garnered attention in pharmaceutical and medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antifungal, anti-inflammatory, and antitumor properties, among others. The inclusion of the triazole moiety in drug design has led to the development of new therapeutic agents with improved efficacy and safety profiles.

  • Antimicrobial and Antifungal Properties : Triazole derivatives have been extensively explored for their antimicrobial and antifungal activities. For example, 1,2,3-triazole and 1,2,4-triazole-containing hybrids have shown promising broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms of Staphylococcus aureus (Jie Li & Junwei Zhang, 2021).

  • Anti-Inflammatory and Antitumor Activities : The structural flexibility of triazole derivatives enables the design of molecules with targeted anti-inflammatory and antitumor effects. These compounds have been investigated for their potential to inhibit cancer cell growth and to serve as anti-inflammatory agents in various disease models.

  • Synthesis and Chemical Properties : The synthesis of triazole derivatives, including 1,4-disubstituted 1,2,3-triazoles, has been facilitated by advancements in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method provides an efficient, regioselective approach to synthesizing triazole compounds with diverse functionalities and potential applications in drug discovery (C. Kaushik et al., 2019).

properties

IUPAC Name

methyl 1-(4-methyl-6-phenylpyrimidin-2-yl)-5-pentyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-4-5-7-12-17-18(19(26)27-3)23-24-25(17)20-21-14(2)13-16(22-20)15-10-8-6-9-11-15/h6,8-11,13H,4-5,7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNSCMXKNDEDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N=NN1C2=NC(=CC(=N2)C3=CC=CC=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl-1H-1,2,3-triazole-4-carboxylate

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